(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
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Overview
Description
The compound (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is a complex organic molecule with potential applications in various scientific fields. Its structure includes a cyclohexane ring with multiple hydroxyl groups and a substituted aniline moiety, making it a versatile compound for chemical reactions and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol typically involves multiple steps:
Formation of the cyclohexane ring: Starting from a suitable precursor, the cyclohexane ring is constructed through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced via oxidation reactions, ensuring the correct stereochemistry.
Attachment of the hexylamino chain: The hexylamino chain is attached through nucleophilic substitution reactions.
Substitution with the aniline moiety: The aniline moiety is introduced via electrophilic aromatic substitution, followed by nitration and azidation to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound’s azido group can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Azido group: Participates in click chemistry reactions, allowing for the formation of stable triazole linkages.
Nitro group: Can be reduced to an amine, which may interact with biological targets such as enzymes or receptors.
Hydroxyl groups: Can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,4S,5S)-5-[6-(4-aminophenyl)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol: Similar structure but lacks the azido and nitro groups.
(1S,2S,3R,4S,5S)-5-[6-(4-nitrophenyl)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol: Contains a nitro group but lacks the azido group.
Uniqueness
The presence of both azido and nitro groups in (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol makes it unique, providing multiple reactive sites for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C19H30N6O7 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H30N6O7/c20-24-23-12-5-6-13(15(9-12)25(31)32)21-7-3-1-2-4-8-22-14-10-19(30,11-26)18(29)17(28)16(14)27/h5-6,9,14,16-18,21-22,26-30H,1-4,7-8,10-11H2/t14-,16-,17+,18-,19-/m0/s1 |
InChI Key |
LQGVNQLERZVIBK-UJCHZGTJSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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